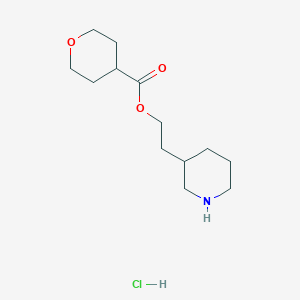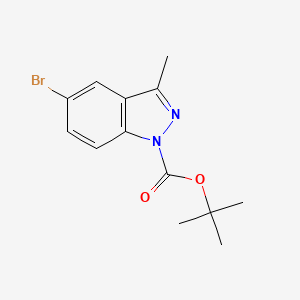
2-(3-Piperidinyl)ethyl tetrahydro-2H-pyran-4-carboxylate hydrochloride
Overview
Description
Scientific Research Applications
Enzyme Inhibition and Cholesterogenesis
- 2-(3-Piperidinyl)ethyl tetrahydro-2H-pyran-4-carboxylate hydrochloride derivatives have demonstrated inhibitory activity against 3-hydroxy-3-methylglutaryl-coenzyme A reductase, a key enzyme in cholesterogenesis (Prugh et al., 1990).
Synthesis of Heterocyclic Compounds
- This compound is involved in the synthesis of various heterocyclic derivatives, including 1,6-diazanaphthalene and pyrano[2,3-b]pyridine, which have potential applications in organic chemistry and drug development (Harb et al., 1989).
Fluorinated Compounds Synthesis
- It plays a role in the synthesis of fluorinated fused heterocyclic compounds, which are significant in the development of new materials and pharmaceuticals (Wang et al., 2012).
Pharmacology and Antibacterial Activity
- Some derivatives of 2-(3-Piperidinyl)ethyl tetrahydro-2H-pyran-4-carboxylate hydrochloride have been explored for their potential pharmacological properties, including antibacterial activities (Anusevičius et al., 2014).
Corrosion Inhibition
- Pyran derivatives, including those related to 2-(3-Piperidinyl)ethyl tetrahydro-2H-pyran-4-carboxylate hydrochloride, have been studied for their effectiveness in corrosion inhibition, particularly in acid environments, which has applications in materials science and engineering (Saranya et al., 2020).
Angiotensin Converting Enzyme Inhibition
- Some analogues of this compound have been identified as angiotensin converting enzyme inhibitors, suggesting potential use in the management of hypertension (Maneesh & Chakraborty, 2018).
Anti-Tumor Activity
- Certain derivatives of this compound have shown anti-tumor activity, particularly against HeLa cells, indicating potential applications in cancer research (Wang et al., 2011).
properties
IUPAC Name |
2-piperidin-3-ylethyl oxane-4-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO3.ClH/c15-13(12-4-7-16-8-5-12)17-9-3-11-2-1-6-14-10-11;/h11-12,14H,1-10H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVCBDMHQTXCEEJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)CCOC(=O)C2CCOCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Piperidinyl)ethyl tetrahydro-2H-pyran-4-carboxylate hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![5-[(6-Methylpyridin-2-yl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one](/img/structure/B1392360.png)
![(5E)-2-Mercapto-5-[(1-methyl-1H-pyrrol-2-YL)-methylene]-3-phenyl-3,5-dihydro-4H-imidazol-4-one](/img/structure/B1392361.png)
![3-Phenyl-5-[(4-phenylphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one](/img/structure/B1392363.png)







![1-[3-Amino-4-(ethylsulfonyl)phenyl]-4-piperidinol](/img/structure/B1392377.png)